molecular formula C11H23NO B13164055 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol

Cat. No.: B13164055
M. Wt: 185.31 g/mol
InChI Key: MXCUTPFJEVCWSU-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol is a chemical compound with a unique structure that includes both an amino group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol typically involves the reaction of 2-methylcyclohexanone with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification processes such as distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(1-Amino-2-methylpropan-2-yl)-2-chlorobenzenesulfonamide
  • (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride

Comparison: 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9-6-4-5-7-11(9,13)10(2,3)8-12/h9,13H,4-8,12H2,1-3H3

InChI Key

MXCUTPFJEVCWSU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(C)(C)CN)O

Origin of Product

United States

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